molecular formula C24H28N2O5 B2627599 4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate CAS No. 1228675-21-5

4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate

Cat. No.: B2627599
CAS No.: 1228675-21-5
M. Wt: 424.497
InChI Key: XDBNOYYJZISWGQ-UHFFFAOYSA-N
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Description

4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorenyl group, a tert-butyl group, and a hydroxypiperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate typically involves multiple steps, starting with the preparation of the fluorenylmethyl group and the tert-butyl group. The fluorenylmethyl group is often introduced via a Friedel-Crafts alkylation reaction, while the tert-butyl group can be added using tert-butyl chloride in the presence of a strong base. The hydroxypiperazine moiety is then synthesized through a series of nucleophilic substitution reactions, followed by the coupling of the fluorenylmethyl and tert-butyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorenyl group may facilitate binding to hydrophobic pockets in proteins, while the piperazine ring can interact with various receptors or enzymes. The tert-butyl group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Uniqueness

4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate is unique due to its combination of a fluorenyl group, a tert-butyl group, and a hydroxypiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-O-tert-butyl 4-O-(9H-fluoren-9-ylmethyl) 2-hydroxypiperazine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-24(2,3)31-23(29)26-13-12-25(14-21(26)27)22(28)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21,27H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBNOYYJZISWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a pre-dried RB flask, 1-tert-butyl 4-(9H-fluoren-9-ylmethyl) 2-oxopiperazine-1,4-dicarboxylate (6.5 g, 15.39 mmol) was dissolved in CH2Cl2 (150 mL) and THF (15 mL) under N2 and was cooled down to −78° C. DIBAL-H (23.08 mL, 23.08 mmol) was added slowly. Let reaction stir at −78° C. for 2 hours. Then saturated Rochelle's salt water solution (150 mL) was added to quenched reaction. Reaction was slowly warmed up to room temperature. Then it was passed through a Celite® pad. Filtering pad was washed with ether (100 mL×2). Then layers were separated and aq. layer was extracted with 50 mL of EtOAc twice. Organic phases were combined and were washed with water and brine (50 mL) respectively. Then it was passed anhydrous Na2SO4. Concentration gave crude product as white solid that was used directly in next step. LC/MS: (M+23)+=447.16
Name
1-tert-butyl 4-(9H-fluoren-9-ylmethyl) 2-oxopiperazine-1,4-dicarboxylate
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
23.08 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Rochelle's salt water
Quantity
150 mL
Type
reactant
Reaction Step Four

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